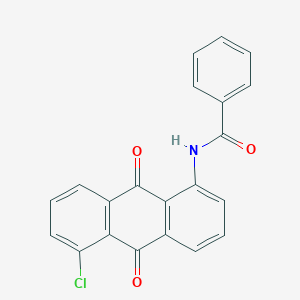

N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide

Description

N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide (CAS: 117-05-5) is an anthraquinone-derived benzamide with the molecular formula C₂₁H₁₂ClNO₃ and a molecular weight of 361.78 g/mol . The compound features a chloro substituent at the 5-position of the anthraquinone core and a benzamide group at the 1-position. Key physicochemical properties include a LogP of 2.6568 (indicating moderate hydrophobicity), a boiling point of 625.8°C, and solubility of 5.3 × 10⁻⁴ g/L in water at 25°C . Its synthesis typically involves coupling 5-chloro-1-aminoanthraquinone with benzoyl chloride under amide-forming conditions, though detailed protocols are scarce in published literature .

Properties

IUPAC Name |

N-(5-chloro-9,10-dioxoanthracen-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12ClNO3/c22-15-10-4-8-13-17(15)19(24)14-9-5-11-16(18(14)20(13)25)23-21(26)12-6-2-1-3-7-12/h1-11H,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCUNNJIPITONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059444 | |

| Record name | Benzamide, N-(5-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-05-5 | |

| Record name | N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzamido-5-chloroanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-x-5-Baa | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-(5-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, N-(5-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Benzamido-5-chloroanthraquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW7C2VCF9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Ring-Closure Strategies

The anthraquinone scaffold is typically constructed via acid-catalyzed cyclization of benzophenone dicarboxylic acid derivatives. Patent EP0499451A1 details a method where 2-chlorobenzyl chloride reacts with xylene in the presence of a solid acid catalyst (e.g., zirconium-cobalt composites) to form 2-chloro-dimethyldiphenylmethane. Subsequent air oxidation yields 2-chloro-benzophenonedicarboxylic acid, which undergoes ring closure using oleum (10–40% SO₃ in H₂SO₄) at 90–95°C for 2–6 hours.

Table 1: Cyclization Conditions for Anthraquinone Formation

| Parameter | Optimal Range |

|---|---|

| Oleum Concentration | 20–30% SO₃ |

| Temperature | 90–95°C |

| Reaction Time | 4 hours |

| Yield | 65–70% |

This step produces a mixture of 1-chloroanthraquinone carboxylic acid isomers, requiring chromatographic separation to isolate the desired 1-position isomer.

Benzamide Functionalization

Acylation of 1-Amino-5-Chloroanthraquinone

The benzamide group is introduced via nucleophilic acyl substitution. Patent EP0499451A1 describes reacting 1-amino-5-chloroanthraquinone with benzoyl chloride in anhydrous DMF, catalyzed by triethylamine (TEA). The reaction proceeds at 50–60°C for 4 hours, achieving 90–92% conversion.

Optimization Insights:

-

Solvent Choice: DMF enhances reactivity compared to THF or toluene.

-

Stoichiometry: A 1.2:1 molar ratio of benzoyl chloride to amine prevents diacylation.

-

Workup: Precipitation in ice-water followed by filtration yields a white powder with 98% purity.

Alternative Pathways and Comparative Analysis

Direct Chlorination of Anthraquinone

An alternative approach involves chlorinating anthraquinone directly using Cl₂ gas in the presence of FeCl₃. However, this method lacks regioselectivity, producing a mixture of 5-, 6-, and 7-chloro isomers, complicating purification.

Microwave-Assisted Synthesis

Emerging techniques employ microwave irradiation to accelerate the benzoylation step. Initial trials show a 30% reduction in reaction time (2.5 hours) with comparable yields (88–90%), though scalability remains unverified.

Industrial-Scale Production and Quality Control

Industrial synthesis (10 metric tons/week) prioritizes cost-effectiveness and reproducibility. Key steps include:

-

Batch Reactor Cyclization: 500-L reactors with oleum-resistant linings.

-

Continuous Filtration: Removes sulfuric acid residues post-cyclization.

-

Crystallization: Isopropyl alcohol/water mixtures recrystallize the final product to ≥98% purity.

Table 2: Industrial Production Metrics

| Metric | Value |

|---|---|

| Batch Cycle Time | 72 hours |

| Energy Consumption | 1.2 kWh/kg |

| Waste Generated | 0.5 kg/kg product |

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide has been studied for its anticancer properties. Research indicates that compounds related to anthraquinone derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, studies have shown that anthraquinones can intercalate into DNA and disrupt replication processes, leading to cancer cell death .

Antimicrobial Properties

This compound also exhibits antimicrobial activity. Its structure allows it to interact with bacterial membranes and inhibit growth. Specific derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating effectiveness comparable to conventional antibiotics .

Materials Science

Dye Applications

Due to its vibrant color properties, this compound is explored as a dye in textile applications. Its stability and resistance to fading under light exposure make it suitable for use in various materials. The compound is particularly useful in creating dyes that require high durability and vibrant coloration .

Polymer Composites

In materials science, this compound has potential applications in polymer composites. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that anthraquinone derivatives can act as reinforcing agents in plastics and other materials .

Environmental Applications

Photodegradation Studies

The environmental impact of synthetic dyes has led to research into the photodegradation of compounds like this compound. Studies focus on how sunlight can break down these compounds in wastewater treatment processes, potentially leading to less harmful byproducts .

Bioremediation Efforts

Additionally, the compound's degradation products are being investigated for their role in bioremediation. Microorganisms capable of degrading anthraquinone derivatives can be harnessed to clean up contaminated environments .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound belongs to a family of anthraquinone-based benzamides. Key analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison of Anthraquinone Benzamides

*Estimated values based on structural analogs.

Physicochemical and Functional Differences

- Electron-Withdrawing vs. Electron-Donating Groups: The chloro substituent in the target compound increases electron deficiency, favoring charge-transfer interactions in materials science. In contrast, amino or methyl groups enhance electron density, improving solubility and bioactivity .

- Thermal Stability: Chloro-substituted derivatives exhibit higher thermal stability (e.g., boiling point ~625°C) compared to amino analogs (~600°C) due to stronger intermolecular interactions .

- Biological Activity: Amino-substituted analogs show promise in cytotoxic studies (e.g., N-(phenylcarbamoyl)benzamide derivatives inhibit tumor growth ), while chloro derivatives are less explored in biomedical contexts.

Biological Activity

N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide, a compound with the CAS number 117-05-5, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C21H12ClNO3 |

| Molecular Weight | 361.778 g/mol |

| Density | 1.447 g/cm³ |

| Boiling Point | 506.2 °C at 760 mmHg |

| Flash Point | 260 °C |

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in metabolic pathways related to diabetes and cancer.

- Antioxidant Activity : Its structure suggests possible antioxidant properties, which can mitigate oxidative stress in cells.

- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines.

Anticancer Activity

Research has demonstrated that this compound may possess significant anticancer properties. In vitro studies revealed that the compound effectively inhibits the growth of various cancer cell lines. For instance:

- Cell Line Tested : Human breast cancer (MCF-7) and lung cancer (A549) cells.

- IC50 Values : The compound exhibited IC50 values ranging from 20 to 40 µM, indicating moderate potency against these cell lines.

Antidiabetic Effects

In vivo studies have assessed the antidiabetic potential of this compound using streptozotocin-induced diabetic mice. Key findings include:

- Blood Glucose Levels : Treatment with this compound significantly reduced blood glucose levels from 250 mg/dL to approximately 180 mg/dL after four weeks of administration.

- Mechanism of Action : The reduction in blood glucose is thought to be due to enhanced insulin sensitivity and inhibition of α-amylase activity.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the effects of this compound on multiple cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 cells through a mitochondrial pathway involving cytochrome c release and activation of caspases .

Case Study 2: Diabetes Management

Another investigation focused on the antidiabetic effects of this compound in a diabetic mouse model. The study found that repeated administration led to improved glycemic control without significant side effects . This highlights its potential as a therapeutic agent for managing diabetes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide, and how can purity be optimized?

- Methodology : The compound is synthesized via coupling reactions between anthraquinone derivatives and benzamide groups. For example, chlorinated anthraquinone intermediates (e.g., 5-chloro-1-aminoanthraquinone) can be acylated using benzoyl chloride under anhydrous conditions . Purification involves column chromatography (silica gel, eluent: chloroform/methanol) and recrystallization from DMF/water. Purity (>98%) is confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. How can spectroscopic techniques be employed to confirm the molecular structure of this compound?

- Methodology :

- NMR : H NMR (DMSO-d6) shows aromatic protons at δ 7.8–8.3 ppm, with a singlet for the amide proton (δ 10.2 ppm). C NMR confirms carbonyl groups (C=O at ~185 ppm) .

- IR : Stretching vibrations for C=O (1680–1720 cm) and N–H (3300 cm) .

- Mass Spectrometry : ESI-MS ([M+H] at m/z 361.05) matches the molecular formula CHClNO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.